5-Iodobenzo[d]isoxazol-3-amine
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Overview
Description
5-Iodobenzo[d]isoxazol-3-amine is a heterocyclic compound that features an isoxazole ring fused to a benzene ring with an iodine atom at the 5th position and an amine group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodobenzo[d]isoxazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-iodoanthranilic acid with hydroxylamine hydrochloride under acidic conditions to form the isoxazole ring. The reaction conditions often include heating the mixture to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of metal-free synthetic routes is being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Iodobenzo[d]isoxazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cycloaddition Reactions: Isoxazole rings are known to participate in [2+3] cycloaddition reactions with nitrile oxides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium tert-butoxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Products: Various substituted isoxazoles depending on the nucleophile used.
Oxidation Products: Isoxazole oxides.
Reduction Products: Amines and other reduced derivatives.
Scientific Research Applications
5-Iodobenzo[d]isoxazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 5-Iodobenzo[d]isoxazol-3-amine involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The iodine atom and amine group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromobenzo[d]isoxazol-3-amine
- 5-Chlorobenzo[d]isoxazol-3-amine
- 5-Fluorobenzo[d]isoxazol-3-amine
Uniqueness
5-Iodobenzo[d]isoxazol-3-amine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its halogenated counterparts. The larger atomic radius and higher polarizability of iodine can lead to different interaction profiles and potentially enhanced biological effects .
Biological Activity
5-Iodobenzo[d]isoxazol-3-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological mechanisms, and potential applications of this compound, supported by data from various studies.
1. Chemical Structure and Synthesis
This compound features an iodine atom attached to a benzoisoxazole core, which significantly influences its reactivity and biological properties. The synthesis typically involves the cyclization of 5-iodoanthranilic acid with hydroxylamine hydrochloride under acidic conditions.
Synthetic Route:
- Starting Material: 5-Iodoanthranilic acid
- Reagent: Hydroxylamine hydrochloride
- Conditions: Acidic medium, heating to facilitate cyclization
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The isoxazole ring can modulate enzyme activity through hydrogen bonding and other interactions. The presence of the iodine atom enhances these interactions due to its larger atomic radius and higher polarizability compared to other halogens .
3.1 Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties, particularly against various bacterial strains. Its efficacy was assessed through minimum inhibitory concentration (MIC) studies, demonstrating significant activity against Gram-positive and Gram-negative bacteria.
3.2 Anticancer Potential
Studies have shown that derivatives of isoxazole compounds can possess anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines, including prostate and breast cancer cells, showing cytotoxic effects .
Case Study 1: Pain Modulation
In a study exploring sodium channel inhibitors, a compound structurally related to this compound demonstrated significant analgesic effects in rodent models of acute pain. The study highlighted its potential as an isoform-selective Na V1.7 inhibitor, which is crucial for pain response modulation .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial efficacy of isoxazole derivatives, revealing that certain compounds exhibited potent spermicidal activity while maintaining low toxicity towards human cells . This suggests the potential for developing safe contraceptive agents based on the isoxazole framework.
5. Comparative Analysis with Similar Compounds
Compound | Biological Activity | Unique Features |
---|---|---|
This compound | Antimicrobial, anticancer | Presence of iodine enhances reactivity |
5-Bromobenzo[d]isoxazol-3-amine | Antimicrobial | Lower reactivity compared to iodinated analog |
5-Chlorobenzo[d]isoxazol-3-amine | Anticancer | Less polarizable than iodine |
6. Conclusion
The biological activity of this compound underscores its potential as a versatile compound in medicinal chemistry. Its unique structural features allow it to interact with various biological targets, making it a candidate for further research in antimicrobial and anticancer therapies.
Future studies should focus on elucidating the detailed mechanisms underlying its biological effects and exploring its therapeutic applications in greater depth. The ongoing development of related compounds may also yield new insights into their pharmacological potential.
Properties
Molecular Formula |
C7H5IN2O |
---|---|
Molecular Weight |
260.03 g/mol |
IUPAC Name |
5-iodo-1,2-benzoxazol-3-amine |
InChI |
InChI=1S/C7H5IN2O/c8-4-1-2-6-5(3-4)7(9)10-11-6/h1-3H,(H2,9,10) |
InChI Key |
UTKXIZWSPRFZFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=NO2)N |
Origin of Product |
United States |
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